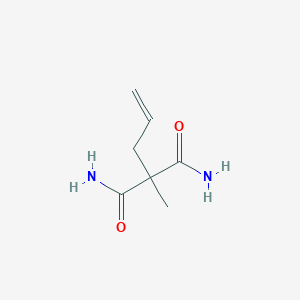

Methylallylmalonamide

Description

Methylallylmalonamide (systematic IUPAC name pending verification) is a malonamide derivative characterized by a methylallyl substituent attached to the central carbon of the malonamide scaffold. Malonamides, in general, are dicarboxamide derivatives of malonic acid, widely studied for their applications in pharmaceuticals, coordination chemistry, and materials science. This compound’s structure features a reactive allyl group, which may influence its chemical reactivity, biological activity, and physicochemical properties compared to other malonamide analogs. However, detailed peer-reviewed studies on this specific compound are scarce in the provided evidence, necessitating extrapolation from structurally related compounds and general malonamide chemistry principles .

Properties

CAS No. |

135460-69-4 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-methyl-2-prop-2-enylpropanediamide |

InChI |

InChI=1S/C7H12N2O2/c1-3-4-7(2,5(8)10)6(9)11/h3H,1,4H2,2H3,(H2,8,10)(H2,9,11) |

InChI Key |

WKVXTRWETFHWHX-UHFFFAOYSA-N |

SMILES |

CC(CC=C)(C(=O)N)C(=O)N |

Canonical SMILES |

CC(CC=C)(C(=O)N)C(=O)N |

Synonyms |

Propanediamide, 2-methyl-2-(2-propenyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methylallylmalonamide belongs to the malonamide family, which includes derivatives such as 2-Ethyl-2-phenylmalonamide (CAS 7206-76-0) and ethylphenylmalondiamide (CAS 80866-90-6). Key structural differences lie in the substituents attached to the central carbon:

Physicochemical Properties

Limited data exist for this compound, but comparisons can be drawn from analogs:

- Solubility : Allyl-containing malonamides generally exhibit lower aqueous solubility than phenyl-substituted analogs due to reduced polarity.

- Stability : The allyl group may render this compound susceptible to oxidation or Michael addition reactions, unlike the more stable ethyl-phenyl derivatives .

- Synthetic Accessibility : this compound’s synthesis likely follows malonamide protocols (e.g., condensation of malonyl chloride with methylallylamine), but yields and purity depend on steric and electronic effects of the substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.